N-{5-[(4-Chlorophenyl)(ethyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide
Description
N-{5-[(4-Chlorophenyl)(ethyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide is a synthetic thiadiazole derivative with the molecular formula C₁₄H₁₇ClN₄O₃S₂ and a molecular weight of 388.90 . Its structure comprises a 1,3,4-thiadiazole core substituted at position 5 with a (4-chlorophenyl)(ethyl)sulfamoyl group and at position 2 with a 2-methylpropanamide moiety. The compound’s design integrates sulfamoyl and branched alkylamide functionalities, which are known to influence pharmacokinetic properties such as solubility, metabolic stability, and target binding affinity . Thiadiazole derivatives, in general, are recognized for their broad-spectrum biological activities, including antimicrobial, antifungal, and insecticidal effects .
Properties
Molecular Formula |
C14H17ClN4O3S2 |
|---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenyl)-ethylsulfamoyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C14H17ClN4O3S2/c1-4-19(11-7-5-10(15)6-8-11)24(21,22)14-18-17-13(23-14)16-12(20)9(2)3/h5-9H,4H2,1-3H3,(H,16,17,20) |
InChI Key |
PFROYVBLXOVSNW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=NN=C(S2)NC(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives. For example, hydrazinecarbothioamide intermediates undergo oxidative cyclization using bromine or iodine in acidic media. A representative protocol involves:
Alternative Methods Using Dithiocarbazates
Dithiocarbazate esters, when treated with hydrazine hydrate, form thiosemicarbazides, which cyclize under refluxing phosphoric acid to yield the thiadiazole core. This method avoids halogenated solvents, aligning with green chemistry principles.
Sulfamoylation at the 5-Position
Synthesis of N-Ethyl-4-chlorobenzenesulfonamide
The sulfamoyl donor is prepared by reacting 4-chlorobenzenesulfonyl chloride with ethylamine. Optimized conditions include:
Coupling to the Thiadiazole Core
Sulfamoylation employs the sulfonamide chloride derivative under basic conditions:
-
Reagents : N-Ethyl-4-chlorobenzenesulfonamide (1.1 equiv), phosphorus oxychloride (POCl₃).
-
Conditions : Reflux in anhydrous acetonitrile for 6–8 hours.
-
Workup : Quenching with ice-water, extraction with ethyl acetate, and column chromatography (hexane:ethyl acetate, 3:1).
Table 1 : Sulfamoylation Optimization
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Acetonitrile | 78 |
| Temperature (°C) | 80 | 82 |
| POCl₃ Equiv | 1.5 | 85 |
Amidation at the 2-Position
Activation of 2-Methylpropanoic Acid
2-Methylpropanoyl chloride is synthesized via treatment of 2-methylpropanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O]. Key protocols:
-
Method A : SOCl₂ (2.0 equiv) in toluene at 105°C for 16 hours.
-
Method B : Oxalyl chloride (1.2 equiv) with catalytic DMF in DCM at 20°C for 1 hour.
Table 2 : Acid Chloride Synthesis Comparison
| Method | Reagent | Time (h) | Yield (%) |
|---|---|---|---|
| A | SOCl₂ | 16 | 88 |
| B | (ClCO)₂O | 1 | 94 |
Amide Bond Formation
The thiadiazol-2-amine intermediate reacts with 2-methylpropanoyl chloride under Schotten-Baumann conditions:
-
Base : Aqueous NaOH (10%) or pyridine.
-
Solvent : Tetrahydrofuran (THF) at 0°C.
-
Reaction Time : 2 hours, yielding 80–86% after silica gel purification.
Integrated Multi-Step Synthesis
A representative large-scale synthesis (10 mmol scale) proceeds as follows:
-
Thiadiazole Formation : Cyclize thiocarbohydrazide (10 mmol) in acetic anhydride (20 mL) at 80°C for 4 hours.
-
Sulfamoylation : React with N-ethyl-4-chlorobenzenesulfonamide chloride (11 mmol) in acetonitrile (30 mL) and POCl₃ (15 mmol) at 80°C for 7 hours.
-
Amidation : Treat with 2-methylpropanoyl chloride (12 mmol) in THF (25 mL) and pyridine (12 mmol) at 0°C for 2 hours.
Overall Yield : 68% after purification.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN:H₂O = 70:30) shows ≥98% purity, with retention time = 6.2 minutes.
Challenges and Optimization Strategies
Regioselectivity in Sulfamoylation
Competing N- versus S-sulfamoylation is mitigated by using bulky bases (e.g., DBU) and polar aprotic solvents.
Amidation Side Reactions
Over-acylation is suppressed by slow addition of acyl chloride and maintaining low temperatures (0–5°C).
Industrial-Scale Adaptations
Chemical Reactions Analysis
Characterization Techniques
a. NMR Analysis
-
Key signals :
b. IR Spectroscopy
-
Diagnostic peaks :
c. X-ray Diffraction
-
Confirms planar thiadiazole ring and sulfamoyl geometry.
-
Identifies hydrogen bonding between amide NH and thiadiazole nitrogen .
Reactivity and Stability
a. Hydrolytic Stability
-
The amide linkage is stable under neutral conditions but undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid .
b. Sulfamoyl Group Reactivity
-
Participates in nucleophilic substitution reactions (e.g., with amines) to form sulfonamides.
-
Susceptible to oxidation (e.g., converting sulfamoyl to sulfonyl groups) .
c. Thiadiazole Reactivity
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives, including N-{5-[(4-Chlorophenyl)(ethyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide. The compound exhibits promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Anticancer Properties
Thiadiazole derivatives have shown efficacy in anticancer research. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. The compound has demonstrated significant growth inhibition in various cancer cell lines, suggesting its potential as an anticancer agent .
Synergistic Effects with Antibiotics
Research indicates that thiadiazole derivatives can enhance the efficacy of existing antibiotics. For example, when combined with Amphotericin B (AmB), this compound may improve the drug's clinical efficacy while reducing toxicity. This synergistic effect is attributed to the compound's ability to alter the aggregation state of antibiotics .
Case Studies
Mechanism of Action
The mechanism of action of N-{5-[(4-Chlorophenyl)(ethyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Disrupting Cellular Functions: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between the target compound and analogous thiadiazole derivatives:
Key Differences in Bioactivity and Physicochemical Properties
Sulfamoyl vs. Sulfonamide/Sulfanyl Groups: The target compound’s ethylsulfamoyl group (R-SO₂-NH-Et) differs from sulfonamide (R-SO₂-NR₂) or sulfanyl (R-S-) substituents in analogs. Compounds with sulfonamide linkages (e.g., ) are associated with diuretic or carbonic anhydrase inhibitory effects, suggesting divergent applications compared to the target compound .
Amide Variations :
- The target’s 2-methylpropanamide branch offers steric hindrance that may reduce enzymatic degradation compared to linear acetamide or propanamide groups (e.g., ) .
- Diethyl-propanamide () increases lipophilicity, which could enhance blood-brain barrier permeability but reduce aqueous solubility .
Thiadiazole vs.
Biological Activity
N-{5-[(4-Chlorophenyl)(ethyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its potential applications in pharmacology based on recent research findings.
Structure and Synthesis
The compound features a thiadiazole ring substituted with a chlorophenyl and an ethylsulfamoyl group, as well as a methylpropanamide moiety. The synthesis of thiadiazole derivatives typically involves reactions such as cyclization of hydrazine derivatives with carboxylic acids or thiosemicarbazides. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity while maintaining biological efficacy .
Antimicrobial Activity
Thiadiazole derivatives have demonstrated significant antimicrobial properties. For instance, compounds derived from the 1,3,4-thiadiazole scaffold have shown effectiveness against both Gram-positive and Gram-negative bacteria. Specifically, this compound has been evaluated for its activity against various bacterial strains, including Staphylococcus epidermidis and Klebsiella pneumoniae, showing promising inhibitory effects .
Anticancer Potential
Recent studies have indicated that thiadiazole derivatives possess anticancer properties. The compound has been tested against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Results showed that certain derivatives could induce apoptosis in these cells by altering the Bax/Bcl-2 ratio and activating caspase pathways . The cytotoxicity was quantified using IC50 values, with some derivatives exhibiting low micromolar activity (IC50 < 10 µM) .
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4e | MCF-7 | 5.36 | Induces apoptosis |
| 4i | HepG2 | 2.32 | Cell cycle arrest |
Anti-inflammatory Effects
Thiadiazole compounds are also noted for their anti-inflammatory properties. Studies suggest that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This makes them potential candidates for treating inflammatory diseases .
The mechanisms underlying the biological activities of thiadiazole derivatives often involve interaction with specific molecular targets:
- Antimicrobial : Thiadiazoles may disrupt bacterial cell wall synthesis or inhibit key enzymes like urease.
- Anticancer : The induction of apoptosis through mitochondrial pathways is a common mechanism observed in studies involving these compounds.
- Anti-inflammatory : Inhibition of NF-kB signaling pathways has been implicated in their anti-inflammatory effects.
Case Studies
- Antimicrobial Efficacy : A study reported that a series of thiadiazole derivatives showed significant antibacterial activity compared to standard antibiotics like ampicillin .
- Cytotoxicity Evaluation : In vivo studies using tumor-bearing mice demonstrated that certain thiadiazole derivatives effectively targeted sarcoma cells, indicating their potential for cancer therapy .
Q & A
Basic: What are the standard synthetic routes for preparing this compound?
Answer:
The synthesis typically involves multi-step reactions starting with the formation of the 1,3,4-thiadiazole core. A common method (as described in ) involves:
Core Formation : Reacting 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in dry benzene under reflux (16–20 hours) with triethylamine (TEA) as a catalyst.
Sulfamoyl Functionalization : Introducing the ethylsulfamoyl group via nucleophilic substitution using ethylamine and sulfamoyl chloride.
Propanamide Attachment : Coupling the intermediate with 2-methylpropanoyl chloride in a polar aprotic solvent (e.g., DMF) at 60–80°C.
Yield optimization often requires strict control of stoichiometry, solvent purity, and inert atmospheres to minimize side reactions.
Basic: How is the compound structurally characterized in academic research?
Answer:
Key characterization methods include:
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXTL or similar software) resolves bond lengths, angles, and stereochemistry. For example, a related thiadiazole derivative showed a mean σ(C–C) = 0.004 Å and R factor = 0.043 in a published structure .
- Spectroscopy :
- ¹H/¹³C NMR : Confirms proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–7.8 ppm for 4-chlorophenyl groups).
- FT-IR : Validates sulfamoyl (S=O stretch ~1350 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) functionalities.
Advanced: How can researchers optimize reaction yields for the sulfamoyl functionalization step?
Answer:
Yield optimization strategies include:
- Catalyst Screening : TEA is commonly used, but alternatives like DMAP (4-dimethylaminopyridine) may enhance acylation efficiency.
- Solvent Effects : Replacing benzene with toluene or THF improves solubility of intermediates while reducing toxicity risks .
- Temperature Gradients : Stepwise heating (e.g., 60°C → 80°C) minimizes decomposition of heat-sensitive intermediates.
- In Situ Monitoring : TLC or HPLC tracks reaction progress to terminate at peak conversion, avoiding over-reaction.
Advanced: How can structural ambiguities (e.g., twinned crystals) be resolved during X-ray analysis?
Answer:
Twinned data challenges are addressed via:
- SHELXL Refinement : Using the HKLF5 format to model twin laws (e.g., 180° rotation about the c-axis) and refine occupancy ratios .
- High-Resolution Data : Collecting datasets at low temperature (100 K) and synchrotron sources reduces thermal motion artifacts.
- Validation Tools : Programs like PLATON or CCDC Mercury cross-check for missed symmetry or disorder.
Advanced: How do researchers reconcile contradictory bioactivity data across studies?
Answer:
Discrepancies in reported anticancer or antimicrobial activities are investigated through:
- Assay Standardization : Replicating experiments under identical conditions (cell lines, IC50 protocols, and control compounds).
- SAR Analysis : Modifying substituents (e.g., replacing 4-chlorophenyl with 4-methylphenyl) to isolate structure-activity relationships .
- Computational Modeling : Docking studies (AutoDock, Schrödinger) predict binding affinities to targets like tubulin or kinases, validating experimental trends .
Advanced: What strategies are used to improve the compound’s pharmacokinetic properties?
Answer:
- Prodrug Design : Masking polar groups (e.g., converting propanamide to ester derivatives) enhances membrane permeability.
- Metabolic Stability : Incubating with liver microsomes identifies vulnerable sites (e.g., sulfamoyl hydrolysis), guiding structural shielding .
- Solubility Enhancement : Co-crystallization with cyclodextrins or formulation as nanosuspensions improves bioavailability .
Basic: What are the common impurities observed during synthesis, and how are they controlled?
Answer:
Typical impurities include:
- Unreacted Intermediates : Residual 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine detected via HPLC (retention time ~8.2 min).
- Oxidation Byproducts : Sulfone derivatives formed during sulfamoyl group introduction, minimized using nitrogen atmospheres.
- Control Methods : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .
Advanced: How is the compound’s stability profiled under varying storage conditions?
Answer:
Stability studies involve:
- Forced Degradation : Exposure to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) to identify degradation pathways.
- Analytical Monitoring : LC-MS detects major degradation products (e.g., hydrolyzed propanamide or thiadiazole ring cleavage).
- Excipient Compatibility : Testing with common stabilizers (e.g., mannitol, PVP) in solid dispersions to extend shelf life.
Basic: What in vitro assays are recommended for preliminary biological evaluation?
Answer:
- Anticancer Screening : NCI-60 cell panel or MTT assays against HeLa, MCF-7, and A549 lines.
- Antimicrobial Testing : Broth microdilution (CLSI guidelines) for MIC determination against S. aureus and E. coli.
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., HIV-1 protease) .
Advanced: How can computational methods guide the design of derivatives with enhanced activity?
Answer:
- QSAR Modeling : Using descriptors like logP, polar surface area, and H-bond donors to predict activity cliffs.
- Molecular Dynamics : Simulating binding persistence (e.g., >50 ns trajectories) to optimize ligand-target interactions.
- ADMET Prediction : Tools like SwissADME or pkCSM forecast bioavailability, toxicity, and metabolic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
